![molecular formula C23H16BrN3OS2 B2743960 3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223811-51-5](/img/structure/B2743960.png)
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It features a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[3’,2’:4,5]thieno[2,3-c]cinnolines, are synthesized in three steps :Scientific Research Applications
Antibacterial and Antifungal Activity
One of the primary applications of derivatives of "3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is in the development of new antibacterial and antifungal agents. The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showing promising results compared to standard drugs in some cases. For instance, certain derivatives exhibited higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as antifungal agents (Kahveci et al., 2020).
Anti-HIV Activity
Another significant application is in the development of anti-HIV agents. Derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring have been synthesized and evaluated for their anti-HIV-1 activity. These studies have revealed that certain derivatives can inhibit the reproduction of the type 1 human immunodeficiency virus in vitro, showcasing their potential as candidates for anti-HIV therapies (Novikov et al., 2004).
Antitumor Activity
The search for new antitumor agents has also led to the exploration of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Research in this area has resulted in the identification of compounds with potent antitumor activity against various cancer cell lines, including liver and breast cancer cells. The mechanism behind their antitumor effects is an area of ongoing research, highlighting the potential of these compounds in cancer therapy (Edrees & Farghaly, 2017).
Antiparasitic Effects
Moreover, certain derivatives have shown promising antiparasitic effects. For example, benzimidazole derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited higher activity against Trichinella spiralis in vitro compared to albendazole, a commonly used antiparasitic drug. This suggests their potential use in treating parasitic infections (Mavrova et al., 2010).
properties
IUPAC Name |
5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGMMCXNZBSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

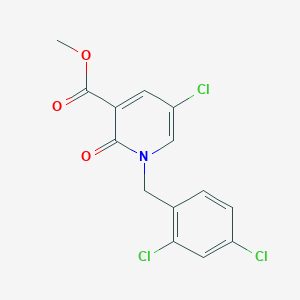
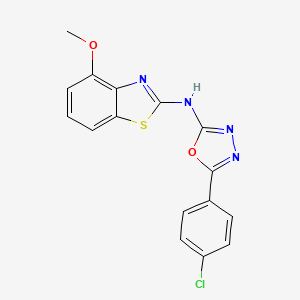
![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)
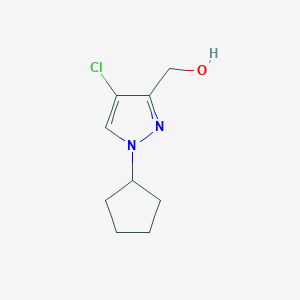
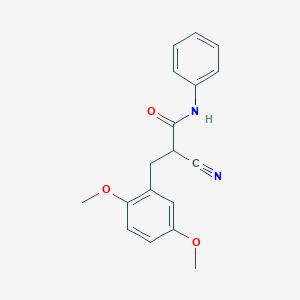
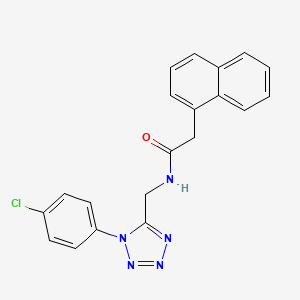
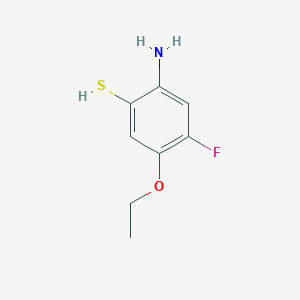
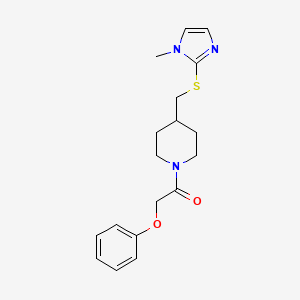
![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2743896.png)
![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)